Superior Antileukemic Potency and In Vivo Curative Rate of Avarone A vs. Avarol in L5178Y Lymphoma Model
Avarone A demonstrates significantly higher antileukemic potency than its direct hydroquinone counterpart avarol. In vitro, avarone A inhibited L5178Y mouse lymphoma cells with an IC50 of 0.62 µM, compared to avarol's IC50 of 0.93 µM—a 1.5-fold greater potency [1]. The cytostatic selectivity for lymphoma cells was pronounced: activity against L5178Y cells was 13- to 14-fold higher than against HeLa cells and 40- to 43-fold higher than against human melanoma cells, while non-tumor human fibroblasts and gingival cells were highly resistant [1]. In vivo, at 10 mg/kg i.p. once daily for 5 days, avarone A was curative in approximately 70% of leukemia-bearing mice, versus only 20% for avarol [1]. The therapeutic index for avarone A was calculated at 11.7, compared to 4.5 for avarol [1]. Avarone A increased life span over controls by 146% when treatment began 1 day after tumor implantation and by 87% when delayed until day 8; avarol was significantly less effective in both regimens [1].
| Evidence Dimension | Cytostatic potency against L5178Y mouse lymphoma cells (IC50); in vivo curative rate; therapeutic index; life-span extension |
|---|---|
| Target Compound Data | IC50 = 0.62 µM; curative in ~70% of mice; therapeutic index = 11.7; life span increase 146% (early treatment) and 87% (delayed treatment) |
| Comparator Or Baseline | Avarol: IC50 = 0.93 µM; curative in ~20% of mice; therapeutic index = 4.5; life span increase lower (exact % not specified but described as markedly less effective) |
| Quantified Difference | 1.5-fold more potent in vitro; 3.5-fold higher curative rate; 2.6-fold higher therapeutic index; substantially greater life-span extension |
| Conditions | L5178Y mouse lymphoma cell line; in vivo BALB/c mice bearing ~10^8 leukemia cells i.p.; avarone/avarol administered 10 mg/kg i.p. once daily for 5 days |
Why This Matters
For procurement in antileukemic drug discovery programs, avarone A provides a >3-fold higher probability of in vivo cure and a 2.6-fold wider therapeutic window than avarol, directly impacting lead selection decisions.
- [1] Müller WEG, Maidhof A, Zahn RK, Schröder HC, Gasic MJ, Heidemann D, Bernd A, Kurelec B, Eich E, Seibert G. Potent antileukemic activity of the novel cytostatic agent avarone and its analogues in vitro and in vivo. Cancer Res. 1985;45(10):4822-4826. PMID: 3839712. View Source
